Tetrabutylammonium methanesulfonate
Overview
Description
Tetrabutylammonium methanesulfonate is a quaternary ammonium salt with the chemical formula [CH3CH2CH2CH2]4N (CH3SO3). It is commonly used in organic synthesis and electrochemistry due to its unique properties. The compound appears as a crystalline solid with a melting point of 78-80°C and is soluble in water and organic solvents .
Scientific Research Applications
Tetrabutylammonium methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Electrochemistry: The compound is employed in the modification of electrodes and as an electrolyte in non-aqueous electrochemical cells.
Biology and Medicine: Research has explored its potential in drug delivery systems and as a stabilizing agent for certain biomolecules.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes .
Mechanism of Action
Target of Action
Tetrabutylammonium methanesulfonate is a type of quaternary ammonium compound It’s known that quaternary ammonium compounds often interact with a variety of biological targets, including proteins and other macromolecules, due to their ability to form ionic bonds .
Mode of Action
The mode of action of this compound is primarily as a biological alkylating agent . Alkylating agents can transfer alkyl groups to various substrates. In the case of this compound, its alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur .
Pharmacokinetics
As a quaternary ammonium compound, it is generally expected to have low bioavailability due to its poor absorption and extensive ionization .
Action Environment
Factors such as temperature, ph, and the presence of other ions can potentially influence the stability and efficacy of quaternary ammonium compounds .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that it can dissolve cellulose efficiently at mild conditions This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cellulose metabolism
Cellular Effects
It has been suggested that it may have some antibacterial activity . It is also known to have an impact on the working memory and cognitive flexibility of young adult zebrafish
Molecular Mechanism
It is known to interact with cellulose, suggesting that it may bind to this biomolecule
Temporal Effects in Laboratory Settings
It is known that it can dissolve cellulose efficiently at mild conditions , suggesting that it may have long-term effects on cellular function
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of Tetrabutylammonium methanesulfonate in animal models. It has been shown to have an impact on the working memory and cognitive flexibility of young adult zebrafish
Metabolic Pathways
It is known to interact with cellulose , suggesting that it may be involved in the metabolism of this biomolecule
Transport and Distribution
Its ability to dissolve cellulose suggests that it may interact with transporters or binding proteins involved in cellulose metabolism
Subcellular Localization
Its interaction with cellulose suggests that it may be localized to areas of the cell where cellulose metabolism occurs
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium methanesulfonate can be synthesized through the reaction of tetrabutylammonium bromide with dimethyl sulfite. The reaction is carried out at a temperature of 110-115°C under an inert gas atmosphere (nitrogen) in a sealed reaction vessel. The reaction mixture is stirred for 96 hours, and the product is then isolated by vacuum distillation .
Industrial Production Methods
In industrial settings, the synthesis of tetrabutylammonium methanesulphonate follows similar procedures but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulphonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and alkoxides.
Solvents: Reactions are typically carried out in polar solvents such as water, methanol, or acetonitrile.
Temperature: Reaction temperatures can vary but are generally maintained between 25-100°C depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reacting tetrabutylammonium methanesulphonate with sodium cyanide would yield tetrabutylammonium cyanide and methanesulphonic acid .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium bromide
- Tetrabutylammonium iodide
- Tetrabutylammonium fluoride
- Tetrabutylammonium hydroxide
Uniqueness
Compared to other tetrabutylammonium salts, tetrabutylammonium methanesulphonate is unique due to its methanesulphonate group, which imparts different solubility and reactivity characteristics. It is more soluble in polar solvents and can participate in a wider range of chemical reactions .
Properties
IUPAC Name |
methanesulfonate;tetrabutylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYYGJAYKIYARQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30984026 | |
Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65411-49-6 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, methanesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65411-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium methanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065411496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Tributylbutan-1-aminium methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30984026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrabutylammonium methanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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